molecular formula C18H22N4O5 B13964068 Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

Cat. No.: B13964068
M. Wt: 374.4 g/mol
InChI Key: CVRRPWPHPVBQPZ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a pyrimidine derivative with a 5-carboxylate ester core. Key structural features include:

  • Position 2: A (4-aminobenzyl)amino group, providing hydrogen-bonding capacity and aromatic interactions.
  • Position 4: A 2-ethoxy-2-oxoethoxy substituent, contributing steric bulk and hydrophilicity.
  • Position 5: An ethyl carboxylate, enhancing solubility and metabolic stability.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[(4-aminophenyl)methylamino]-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N4O5/c1-3-25-15(23)11-27-16-14(17(24)26-4-2)10-21-18(22-16)20-9-12-5-7-13(19)8-6-12/h5-8,10H,3-4,9,11,19H2,1-2H3,(H,20,21,22)

InChI Key

CVRRPWPHPVBQPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediate Preparation

A common approach begins with diethyl acetone-1,3-dicarboxylate as a versatile precursor for heterocyclic synthesis. From this starting material, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)pyrimidine-5-carboxylate analogs can be synthesized by condensation and cyclization reactions. For example, in related thiazole systems, the analogous compound ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was prepared from diethyl acetone-1,3-dicarboxylate following literature procedures.

Formation of the Pyrimidine Core and Functionalization

The pyrimidine core is formed via cyclization reactions involving amino precursors and activated esters or ketoesters. In the case of this compound, the 2-position amino substituent is introduced through nucleophilic substitution or condensation with 4-aminobenzylamine or its derivatives.

A key step involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)pyrimidine-5-carboxylate with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which then undergoes reaction with aromatic amines such as 4-aminobenzylamine under acidic reflux conditions to yield the desired substituted pyrimidine derivatives.

Reaction Conditions and Catalysts

  • Solvent: Ethanol is commonly used as the reaction medium due to its ability to dissolve both organic and inorganic reagents and its facilitation of reflux conditions.
  • Catalyst: Catalytic amounts of concentrated aqueous hydrochloric acid are employed to promote substitution and cyclization reactions.
  • Temperature: Reflux temperatures (approximately 78 °C for ethanol) are maintained for several hours (typically 4 to 6 hours) to ensure complete conversion.
  • Workup: After reflux, the reaction mixture is cooled to 4 °C overnight to precipitate the product, which is then filtered, washed with ethanol, and recrystallized for purification.

Representative Reaction Scheme

The synthetic route can be summarized as follows:

Yields and Reaction Times

Based on analogous reactions with aromatic amines, yields vary depending on the substituent nature and reaction conditions. Typical yields range from 20% to 60%, with reaction times between 4 to 6 hours.

Compound Amine Substituent Yield (%) Reaction Time (h) Notes
5a Phenyl (C6H5-) 20 6 Lower yield, unsubstituted
5c p-Tolyl (4-Me-C6H4-) 58 4.5 Higher yield, electron-donating group
5d p-Methoxyphenyl (4-MeO-C6H4-) 24 5 Moderate yield

Note: These data are from analogous thiazolo-pyridine systems but provide insight into reaction behavior.

Characterization and Confirmation

The products are characterized by:

  • Elemental analysis (C, H, N),
  • Infrared spectroscopy (IR),
  • Proton and carbon nuclear magnetic resonance (1H and 13C NMR),
  • Mass spectrometry (MS and HRMS).

Key spectral features include signals for the ethyl ester group (triplet and quartet for CH3 and CH2), aromatic protons from the 4-aminobenzyl group, and characteristic chemical shifts for the pyrimidine ring protons.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Outcome
Starting material preparation Diethyl acetone-1,3-dicarboxylate (literature method) Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)pyrimidine-5-carboxylate
Enaminone formation N,N-dimethylformamide dimethyl acetal, reflux Enaminone intermediate
Amination and cyclization 4-aminobenzylamine, catalytic HCl, EtOH, reflux 4-6 h Target compound formation
Workup and purification Cooling, filtration, recrystallization Pure this compound

Research Findings and Notes

  • The use of N,N-dimethylformamide dimethyl acetal is critical for activating the amino group on the pyrimidine ring to enable subsequent substitution.
  • Acid catalysis facilitates the substitution and cyclization steps, promoting elimination of dimethylaminomethylene groups and ring closure.
  • Reaction yields are sensitive to the nature of the amine substituent; electron-donating groups on the aromatic ring tend to increase yields.
  • The reaction is typically performed under reflux in ethanol, which balances solubility and reaction kinetics.
  • Cooling the reaction mixture post-reflux is essential for product crystallization and isolation.
  • This synthetic approach is versatile and can be adapted for various aromatic amines, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights structural analogs and their substituent differences:

Compound Name / Source Substituent at Position 2 Substituent at Position 4 Molecular Weight Key Features
Target Compound (4-Aminobenzyl)amino 2-Ethoxy-2-oxoethoxy ~393.38 (estimated) High hydrophilicity; potential for H-bonding.
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Methylthio (4-Methoxybenzyl)amino ~345.39 Lipophilic (methylthio); aromatic methoxy group.
Ethyl 4-imino-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydro-5-pyrimidinecarboxylate (2-Oxo-2-phenylethyl)sulfanyl Imino (NH) ~347.40 Planar imino group; sulfanyl enhances reactivity.
Avanafil Impurity 6: Ethyl (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate 2-(Hydroxymethyl)pyrrolidin-1-yl (3-Chloro-4-methoxybenzyl)amino 420.89 Chlorine and methoxy enhance lipophilicity; chiral center.
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino Methyl 271.31 Compact structure; low steric hindrance.

Physicochemical Properties

  • Hydrophilicity : The target’s ethoxy-2-oxoethoxy group increases water solubility compared to methylthio (logP ~1.5 vs. ~2.5) .
  • Electronic Effects: The electron-withdrawing ethoxycarbonyl group at position 4 may reduce pyrimidine ring basicity relative to imino analogs .

Biological Activity

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with an ethyl ester and an aminobenzyl group, which may influence its biological properties. The presence of the ethoxy and oxoethyl groups enhances its solubility and bioavailability, which are crucial for therapeutic efficacy.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) .
  • Modulation of Gene Expression : Some studies suggest that related compounds can influence transcription factors like Oct3/4, which plays a critical role in maintaining pluripotency in stem cells .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Anticancer Activity

This compound has shown promise in preclinical studies targeting specific cancer types characterized by mutations in IDH1/2. This compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in cell line studies.

Antimicrobial Properties

Research on related thiazole and pyrimidine derivatives reveals significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Case Studies

  • Cancer Treatment : A study published in Nature reported the efficacy of a related compound in reducing tumor size in xenograft models of acute myeloid leukemia (AML). The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor volume .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited zones of inhibition ranging from 14 mm to 30 mm against common pathogens, with minimum inhibitory concentrations (MIC) highlighting their potency compared to standard antibiotics .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInhibition of IDH1/2 mutations; reduced tumor size in AML models
Antimicrobial ActivityEffective against S. aureus (14 mm zone) and E. coli (30 mm zone); MIC values ≤64 µg/mL
Gene Expression ModulationInduction of Oct3/4 expression leading to enhanced pluripotency in stem cells

Q & A

Q. Advanced

  • Temperature control : Maintain ≤80°C during nucleophilic substitution to prevent decomposition of the ethoxy group .
  • Catalyst optimization : Use DMAP to enhance coupling efficiency in amination steps, reducing byproducts like unreacted benzylamine .
  • Protecting groups : Temporarily protect the 4-aminobenzylamine’s amine with Boc to avoid unwanted side reactions during esterification .
  • In-situ monitoring : Employ FT-IR to track carbonyl group formation (e.g., C=O stretch at ~1700 cm⁻¹) .

How can electronic properties inform drug design applications?

Q. Advanced

  • Computational analysis : Perform DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO orbitals, identifying nucleophilic/electrophilic sites for target binding .
  • UV-Vis spectroscopy : Analyze λmax shifts in varying solvents to assess solvatochromic effects and polarity .
  • Electrochemical studies : Use cyclic voltammetry to determine redox potentials, critical for designing redox-active prodrugs .

What solvents are suitable for solubility and reactivity studies?

Q. Basic

  • Polar aprotic solvents : DMSO or DMF for dissolution (solubility ~20 mg/mL at 25°C) .
  • Protic solvents : Ethanol/water mixtures (≥50% ethanol) for recrystallization .
  • Avoid chlorinated solvents : May induce halogenation under reflux conditions .

How to resolve conflicting spectroscopic data during characterization?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., pyrimidine vs. ethoxy protons) .
  • Isotopic labeling : Use ¹³C-labeled intermediates to trace carbon environments in complex spectra .
  • Computational validation : Compare experimental NMR shifts with simulated data (e.g., ACD/Labs or ChemDraw) .

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